molecular formula C14H16F2N4O2 B6997891 N-[(1R)-1-[3-[6-(difluoromethyl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]-2-methylpropyl]acetamide

N-[(1R)-1-[3-[6-(difluoromethyl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]-2-methylpropyl]acetamide

Cat. No.: B6997891
M. Wt: 310.30 g/mol
InChI Key: DDJNGQLBRGXYEZ-LLVKDONJSA-N
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Description

N-[(1R)-1-[3-[6-(difluoromethyl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]-2-methylpropyl]acetamide is a chemical compound that has piqued interest in various scientific fields due to its unique molecular structure and potential applications. This compound falls under the category of acetamides, characterized by the presence of an acetamide group bound to a complex heterocyclic structure.

Properties

IUPAC Name

N-[(1R)-1-[3-[6-(difluoromethyl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]-2-methylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N4O2/c1-7(2)11(18-8(3)21)14-19-13(20-22-14)9-4-5-10(12(15)16)17-6-9/h4-7,11-12H,1-3H3,(H,18,21)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJNGQLBRGXYEZ-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC(=NO1)C2=CN=C(C=C2)C(F)F)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C1=NC(=NO1)C2=CN=C(C=C2)C(F)F)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R)-1-[3-[6-(difluoromethyl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]-2-methylpropyl]acetamide typically involves multi-step organic reactions. The synthetic route begins with the formation of the pyridinyl and oxadiazolyl intermediates. The pyridinyl intermediate is usually synthesized via Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with acetylacetone. The oxadiazolyl ring is formed through a cyclization reaction involving hydrazides and carboxylic acids under dehydrating conditions.

Industrial Production Methods: The industrial-scale production often employs catalytic hydrogenation and halogenation to introduce difluoromethyl groups. Stringent reaction conditions, such as temperature control and an inert atmosphere, are maintained to ensure high yield and purity. Industrial reactors with precise control over reaction parameters are used to handle the potentially hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidative cleavage, particularly at the difluoromethyl pyridinyl moiety, using strong oxidizing agents.

  • Reduction: It may also be reduced at the oxadiazolyl ring under hydrogenation conditions, typically using palladium on carbon as a catalyst.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridinyl and oxadiazolyl rings.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid.

  • Reduction: Hydrogen gas in the presence of catalysts like palladium on carbon.

  • Substitution: Reagents such as alkyl halides, amines, or other nucleophiles.

Major Products Formed: The major products formed depend on the reaction type, such as pyridine N-oxides from oxidation, alkyl-substituted derivatives from nucleophilic substitution, and reduced forms from hydrogenation.

Scientific Research Applications

Chemistry: The compound's unique structure makes it a useful intermediate in the synthesis of more complex organic molecules and heterocyclic compounds. Biology: It has potential use as a molecular probe in biological studies to investigate the role of nitrogen- and oxygen-containing heterocycles. Medicine: Its potential as a lead compound in drug discovery for the treatment of diseases where modulation of specific molecular targets is required. Industry: It can be used in the development of new materials with desired chemical properties, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets, primarily enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues. The difluoromethyl and oxadiazolyl groups enhance its binding affinity and specificity, facilitating targeted modulation of biochemical pathways.

Comparison with Similar Compounds

Compared to other compounds with pyridinyl and oxadiazolyl rings, N-[(1R)-1-[3-[6-(difluoromethyl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]-2-methylpropyl]acetamide is unique due to the presence of the difluoromethyl group, which enhances its chemical stability and biological activity. Similar compounds include:

  • Pyridine-based acetamides without the oxadiazolyl ring.

  • Oxadiazole derivatives lacking the difluoromethyl pyridinyl moiety.

Hope you find this deep dive into this compound enlightening!

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